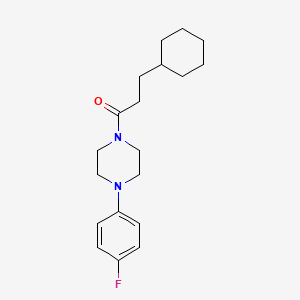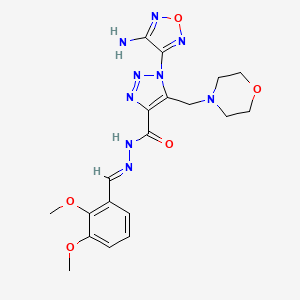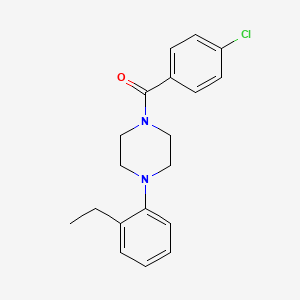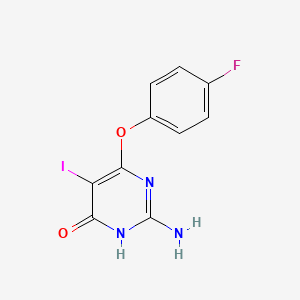
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DIF-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been proposed that N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may act through the inhibition of various signaling pathways, including the Wnt and NF-kB pathways. Additionally, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis. In Alzheimer's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to reduce the levels of beta-amyloid plaques and improve cognitive function in animal models. In Parkinson's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a broad spectrum of anti-cancer activity, making it a potentially useful therapeutic agent for various types of cancer. However, one limitation of using N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of research is the identification of the exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, which may provide insights into its therapeutic potential. Additionally, further studies are needed to investigate the potential use of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in combination with other anti-cancer agents to enhance its efficacy. Finally, more research is needed to explore the potential use of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and identify new directions for its study.
Synthesis Methods
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzaldehyde with indole-3-acetic acid, followed by a reduction and acetylation step. The final product is obtained as a white solid with a melting point of 128-130°C.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. In Alzheimer's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-17(14(2)9-13)20-19(23)11-21-10-15(12-22)16-5-3-4-6-18(16)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYRFVQBRYUFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)



![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)


![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)